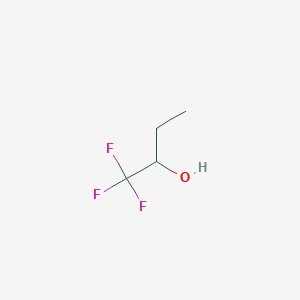
1,1,1-三氟丁-2-醇
描述
1,1,1-Trifluorobutan-2-ol is an organofluorine compound with the molecular formula C₄H₇F₃O. It is a clear, colorless liquid with a density of 1.166 g/cm³ and a molecular weight of 128.09 g/mol . This compound is known for its unique chemical properties due to the presence of three fluorine atoms, which significantly influence its reactivity and applications.
科学研究应用
1,1,1-Trifluorobutan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.
Industry: 1,1,1-Trifluorobutan-2-ol is employed in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation
准备方法
1,1,1-Trifluorobutan-2-ol can be synthesized through various methods. One common synthetic route involves the reaction of 1,1,1-trifluoroacetone with a suitable reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions and yields the desired alcohol . Industrial production methods may involve more complex processes, including catalytic hydrogenation of trifluoromethyl ketones or other fluorinated intermediates.
化学反应分析
1,1,1-Trifluorobutan-2-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form 1,1,1-trifluorobutan-2-one using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: It can be reduced to 1,1,1-trifluorobutane using strong reducing agents such as lithium aluminum hydride.
作用机制
The mechanism of action of 1,1,1-trifluorobutan-2-ol is primarily influenced by its ability to interact with various molecular targets through hydrogen bonding and van der Waals interactions. The presence of fluorine atoms enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This compound can modulate enzyme activity by binding to active sites or altering the conformation of proteins, thereby affecting biochemical pathways .
相似化合物的比较
1,1,1-Trifluorobutan-2-ol can be compared with other fluorinated alcohols, such as:
1,1,1-Trifluoroethanol: Similar in structure but with a shorter carbon chain, making it less lipophilic.
1,1,1-Trifluoropropan-2-ol: Has one less carbon atom, resulting in different reactivity and applications.
2,2,2-Trifluoroethanol: Another fluorinated alcohol with distinct properties due to the position of the fluorine atoms .
1,1,1-Trifluorobutan-2-ol stands out due to its unique balance of hydrophilicity and lipophilicity, making it a versatile compound in various fields of research and industry.
属性
IUPAC Name |
1,1,1-trifluorobutan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F3O/c1-2-3(8)4(5,6)7/h3,8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWNUWSYEJOUAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60962892 | |
| Record name | 1,1,1-Trifluorobutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60962892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
431-36-7 | |
| Record name | 1,1,1-Trifluorobutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60962892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1-Trifluorobutan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



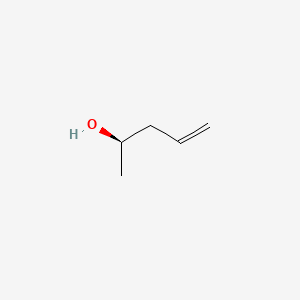
![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(3,4-dimethoxyphenyl)thiophene-2-carboxamide](/img/structure/B2563068.png)
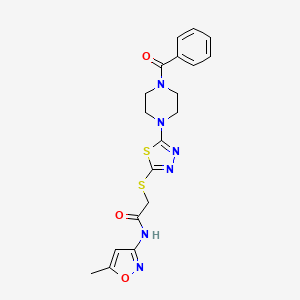
![N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-3-yl)methyl]propanamide](/img/structure/B2563072.png)
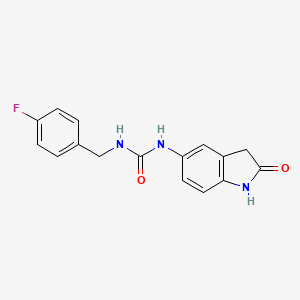
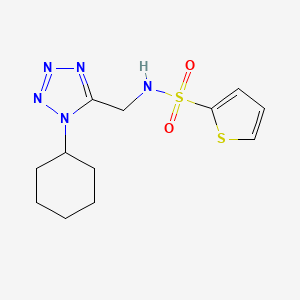
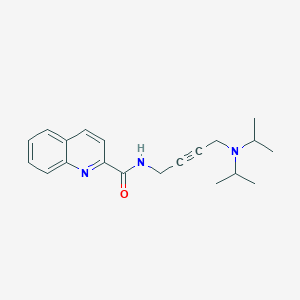
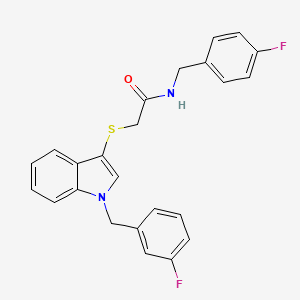
![N-([3,3'-bipyridin]-5-ylmethyl)quinoxaline-2-carboxamide](/img/structure/B2563080.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((2,4-dichlorobenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2563081.png)
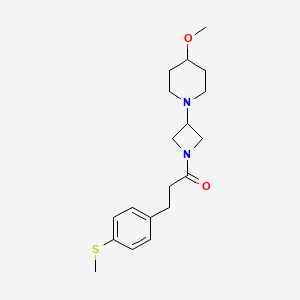
![tert-Butyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptan-2-ylcarbamate hydrochloride](/img/new.no-structure.jpg)

